molecular formula C11H11FO2 B2738240 Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate CAS No. 893751-08-1

Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate

Cat. No.: B2738240
CAS No.: 893751-08-1
M. Wt: 194.205
InChI Key: DCDIKIXTVDWWPH-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C11H11FO2 It is a cyclopropane derivative that features a fluorophenyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluorophenylacetic acid with diazomethane to form the cyclopropane ring, followed by esterification with methanol to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and efficient processes. This could include the use of catalytic systems to enhance the yield and purity of the product. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-(4-fluorophenyl)cyclopropanecarboxylic acid.

    Reduction: Formation of 2-(4-fluorophenyl)cyclopropanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)cyclopropanecarboxylate
  • Methyl 2-(4-bromophenyl)cyclopropanecarboxylate
  • Methyl 2-(4-methylphenyl)cyclopropanecarboxylate

Uniqueness

Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Biological Activity

Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a cyclopropane ring, which imparts unique steric and electronic properties. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

  • Molecular Formula : C12_{12}H11_{11}F O2_2
  • Molecular Weight : 220.21 g/mol
  • CAS Number : 893751-08-0

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells. The compound can undergo hydrolysis to release the active carboxylic acid form, which may interact with enzymes and receptors involved in key biological pathways.

  • Binding Affinity : The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been evaluated for its effects on the proliferation of U937 human myeloid leukemia cells:

CompoundIC50_{50} (µM)Cell Line
This compound7.04 ± 0.82U937

This data suggests that the compound can inhibit cell growth effectively, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The compound has also been investigated for potential anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly, indicating a possible mechanism for treating inflammatory diseases.

Case Studies

  • Study on U937 Cells : A study published in 2023 explored the inhibition of U937 cell proliferation by various derivatives of cyclopropanecarboxylic acids, including this compound. The results demonstrated a promising IC50_{50}, suggesting effective anti-leukemic activity .
  • Mechanistic Insights : Another investigation focused on the structure-activity relationships (SAR) of similar compounds, revealing that modifications to the cyclopropane moiety could enhance biological activity. This study emphasized the importance of the fluorophenyl substituent in mediating interactions with cellular targets .

Research Findings

Research into this compound has highlighted several key findings:

  • Synthesis and Characterization : Various synthetic routes have been developed to produce this compound efficiently, allowing for extensive biological testing .
  • Efficacy Against Different Cell Lines : Beyond U937 cells, the compound has shown varying degrees of efficacy against other cancer cell lines, suggesting broader applicability in oncology.

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDIKIXTVDWWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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